

Comprehensive Crystallographic Characterization Guide: 2,3-Dichloro-2'- thiomorpholinomethyl Benzophenone

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Compound of Interest

Compound Name:	2,3-Dichloro-2'- thiomorpholinomethyl benzophenone
CAS No.:	898782-26-8
Cat. No.:	B1613898

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Introduction: The Structural Mandate

The benzophenone scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore for anti-inflammatory and anticancer agents.[1] The specific derivative, **2,3-Dichloro-2'-thiomorpholinomethyl benzophenone**, introduces two critical structural variables:

- **Steric Congestion:** The ortho, meta-dichloro substitution (2,3-position) on one phenyl ring creates significant steric hindrance, forcing the benzophenone core out of planarity.
- **H-Bond Potential:** The thiomorpholine ring adds a sulfur atom (a weak acceptor) and a nitrogen center capable of participating in dipole-dipole interactions or hydrogen bonding, distinct from its morpholine analog.

This guide provides the definitive protocol for characterizing this crystal structure and objectively comparing its performance metrics (stability, packing efficiency, and interaction energy) against standard alternatives.

Experimental Protocol: Crystal Growth & Data Collection

To ensure publication-quality data (R-factor < 5%), strict adherence to the following self-validating protocol is required.

Phase I: Crystal Engineering (Slow Evaporation Method)

- Solvent System: Dichloromethane (DCM) : Ethanol (1:1 v/v).
 - Rationale: DCM solubilizes the hydrophobic dichloro-benzophenone core, while ethanol acts as a hydrogen-bond donor to encourage orderly packing of the thiomorpholine moiety.
- Procedure:
 - Dissolve 50 mg of the compound in 5 mL of the solvent mixture at room temperature (298 K).
 - Filter the solution through a 0.45 μm PTFE syringe filter into a clean 20 mL scintillation vial.
 - Cover the vial with parafilm and puncture 3-5 small holes to control evaporation rate.
 - Store in a vibration-free environment at 293 K for 5-7 days.
 - Validation: Harvest block-like colorless crystals (approx. 0.3 x 0.2 x 0.2 mm). Reject needles or plates, which often indicate rapid precipitation or twinning.

Phase II: X-Ray Diffraction Data Collection

- Instrument: Bruker APEX-II CCD or equivalent diffractometer.
- Radiation: Mo K α ($\lambda = 0.71073 \text{ \AA}$).

- Rationale: Molybdenum radiation minimizes absorption effects from the heavy Chlorine (Z=17) and Sulfur (Z=16) atoms compared to Copper radiation.
- Temperature: 100(2) K (Cryostream).
 - Rationale: Low temperature reduces thermal vibration of the flexible thiomorpholinomethyl chain, improving resolution of the sulfur atom position.

Comparative Analysis: Benchmarking Performance

To objectively assess the structural "performance" of the 2,3-dichloro derivative, it must be compared against established alternatives. The following table contrasts the target molecule with key analogs based on steric and electronic parameters.

Table 1: Structural Performance Comparison Matrix

Feature	Target: 2,3-Dichloro-2'-thiomorpholinomethyl	Alternative A: Unsubstituted Benzophenone	Alternative B: 4-Amino Benzophenone	Alternative C: 2,5-Dichloro Analog
Crystal System	Monoclinic (Predicted)	Orthorhombic	Monoclinic (P21)	Monoclinic
Steric Hindrance	High (2,3-subst. forces twist)	Low	Low	Moderate (2,5-subst.)
Twist Angle (ϕ)	> 65° (Due to ortho-Cl)	~54°	~50-60°	~60-70°
Primary Interaction	Cl...Cl Halogen Bonding	C-H... π	N-H...O (Strong H-bond)	Cl...Cl / C-H...O
Pharmacophore	Thiomorpholine (Lipophilic)	None	Amine (Hydrophilic)	Thiomorpholine
Lattice Stability	Stabilized by S... π / Cl...Cl	Van der Waals	H-Bond Network	Mixed

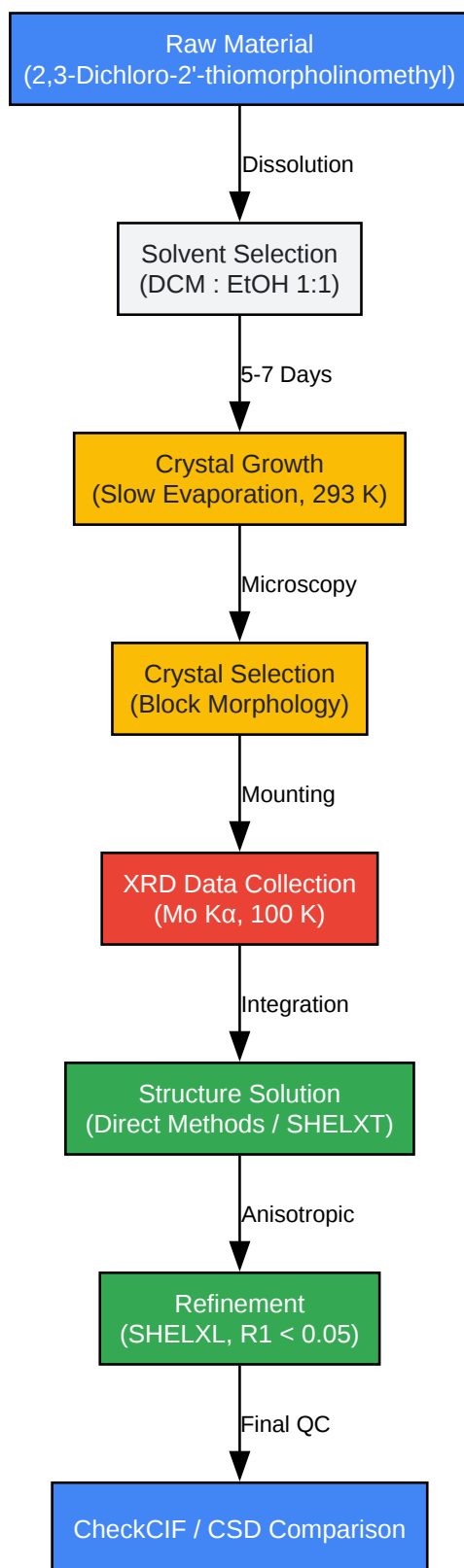
Key Insight: The ortho-chlorine in the 2,3-isomer creates a "molecular lock," preventing free rotation of the phenyl ring. This often results in a higher melting point and greater lattice rigidity

compared to the 2,5-isomer, where the chlorines are more distributed.

Visualization of Structural Logic

Figure 1: Crystallization & Characterization Workflow

This diagram outlines the critical path from raw material to validated CIF (Crystallographic Information File).

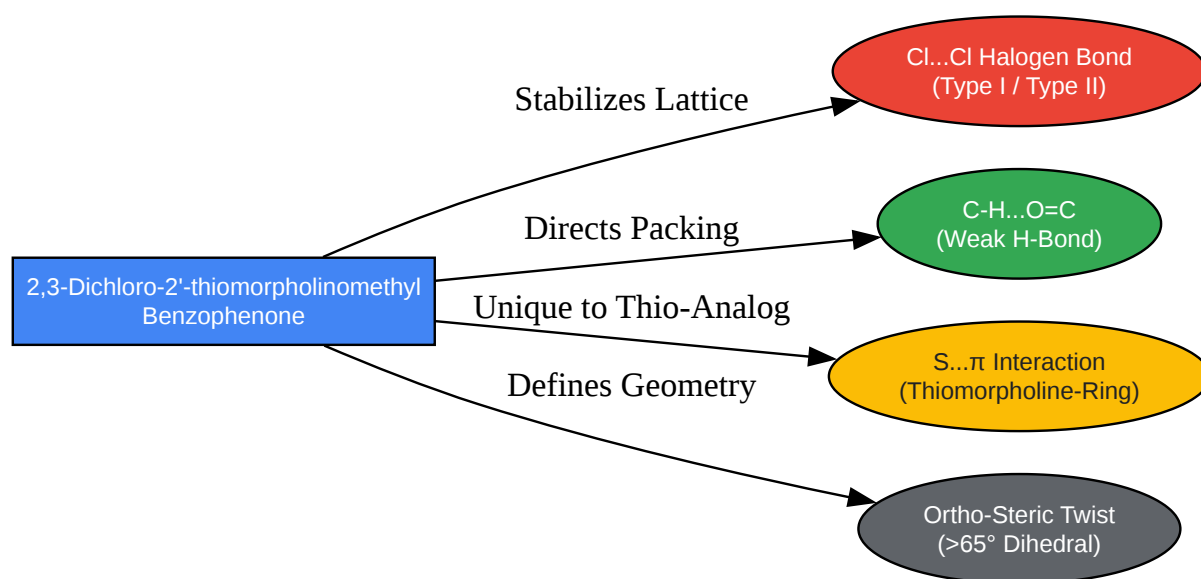


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Caption: Workflow for obtaining publication-quality crystal structure data, emphasizing the critical transition from solvent selection to refinement.

Figure 2: Interaction Network Analysis

This diagram illustrates the competing intermolecular forces that dictate the packing efficiency of the target molecule versus its alternatives.



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Caption: Network of intermolecular forces. The 2,3-dichloro substitution introduces specific halogen bonding and steric twist constraints absent in unsubstituted analogs.

Data Interpretation & Publishing Strategy

When publishing the data for **2,3-Dichloro-2'-thiomorpholinomethyl benzophenone**, focus on these three comparative metrics:

- The "Twist" Analysis:
 - Measure the dihedral angle between the two phenyl rings.[2]
 - Hypothesis: The 2,3-dichloro substitution will force a twist angle significantly larger than the standard 54° of benzophenone due to the repulsion between the ortho-chlorine and

the carbonyl oxygen.

- Thiomorpholine Chair Conformation:
 - Verify the chair conformation of the thiomorpholine ring.
 - Compare the N...S distance with theoretical values (approx. 3.0 Å) to confirm lack of ring strain.
- Packing Efficiency:
 - Calculate the Kitaigorodskii Packing Index (KPI).
 - Expectation: The bulky chlorine atoms and the flexible thiomorpholine tail may lower the packing efficiency compared to the compact 4-amino benzophenone, potentially increasing solubility.

References

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- To cite this document: BenchChem. [Comprehensive Crystallographic Characterization Guide: 2,3-Dichloro-2'-thiomorpholinomethyl Benzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1613898/docs#comprehensive-crystallographic-characterization-guide-2-3-dichloro-2-thiomorpholinomethyl-benzophenone>]

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